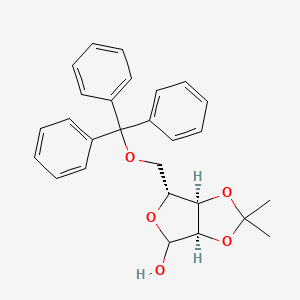

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex carbohydrate derivatives. The official IUPAC name is designated as (3aR,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxol-4-ol. This nomenclature explicitly defines the stereochemical configuration at each chiral center and the heterocyclic ring fusion pattern. The compound is alternatively identified by the systematic name 2,3-O-Isopropylidene-5-O-trityl-D-ribofuranose, which emphasizes the protecting group modifications of the parent ribofuranose structure.

The Chemical Abstracts Service has assigned the unique registry number 55726-19-7 to this compound, enabling unambiguous identification in chemical databases and literature. Additional systematic identifiers include the molecular descriptor language representations and stereochemical notation systems. The InChI key NRCVVYSZYAHOMW-AWYPOSSQSA-N provides a standardized hash representation of the molecular structure. The compound's classification within carbohydrate chemistry places it among the protected ribofuranose derivatives, specifically those featuring dual protecting group strategies.

Molecular formula analysis reveals C27H28O5 composition, indicating twenty-seven carbon atoms, twenty-eight hydrogen atoms, and five oxygen atoms. The molecular weight calculation yields 432.5082 grams per mole, reflecting the substantial mass contribution from the trityl protecting group. Stereochemical descriptors indicate D-configuration ribofuranose core with specific protecting group orientations. The systematic identification encompasses multiple synonym designations used across different chemical databases and literature sources.

| Identification Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 55726-19-7 | |

| Molecular Formula | C27H28O5 | |

| Molecular Weight | 432.5082 g/mol | |

| InChI Key | NRCVVYSZYAHOMW-AWYPOSSQSA-N | |

| MDL Number | MFCD09750812 |

Crystallographic Analysis and Stereochemical Configuration

Crystallographic investigations of this compound reveal detailed three-dimensional structural arrangements and conformational preferences. X-ray crystallographic analysis demonstrates the compound's solid-state organization and intermolecular packing patterns. The crystal structure exhibits well-defined stereochemical configurations at all chiral centers, confirming the D-ribofuranose absolute configuration maintained throughout synthetic transformations. Crystallographic bond length and angle measurements provide precise geometric parameters for the heterocyclic ring systems and protecting group orientations.

The tetrahydrofuran ring system adopts specific conformational arrangements influenced by the bulky trityl protecting group at the 5-position. Crystallographic analysis reveals that neighboring molecules are linked through carbon-hydrogen to oxygen hydrogen bonding interactions, forming extended chain structures in the crystal lattice. These intermolecular forces contribute to the compound's crystalline stability and packing efficiency. The isopropylidene protecting group creates a fused dioxolane ring system with characteristic bond angles and distances.

Stereochemical configuration analysis confirms the retention of D-configuration throughout the protecting group installation processes. The absolute configuration descriptors (3aR,6R,6aR) indicate specific spatial arrangements of substituents around each stereogenic center. Crystallographic thermal parameters suggest moderate molecular motion within the crystal lattice, consistent with the compound's stability under ambient conditions. The trityl group orientation projects away from the ribofuranose core, minimizing steric interactions while providing effective hydroxyl protection.

Physical property measurements derived from crystallographic analysis include density calculations and refractive index determinations. The calculated density of 1.191 grams per cubic centimeter reflects the compound's molecular packing efficiency. The index of refraction value of 1.579 indicates the compound's optical properties and polarizability characteristics. Crystallographic symmetry analysis reveals the space group assignments and unit cell parameters that define the three-dimensional crystal structure organization.

| Crystallographic Parameter | Value | Source |

|---|---|---|

| Density | 1.191 g/cm³ | |

| Index of Refraction | 1.579 | |

| Boiling Point | 565.271°C at 760 mmHg | |

| LogP Value | 4.23240 |

Comparative Structural Analysis with Related Ribofuranose Derivatives

Structural comparison of this compound with related protected ribofuranose derivatives illuminates the influence of different protecting group strategies on molecular properties and reactivity patterns. The tetra-O-acetyl-beta-D-ribofuranose represents an alternative protection strategy utilizing acetyl groups across all hydroxyl positions. This comparison reveals fundamental differences in protecting group steric requirements and electronic effects on the ribofuranose core structure.

The 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose provides direct comparison of silyl versus trityl protection at the 5-position while maintaining identical isopropylidene protection at positions 2 and 3. Molecular weight analysis shows the silyl-protected derivative (304.458 grams per mole) exhibits significantly lower mass compared to the trityl-protected compound (432.5 grams per mole). This mass difference reflects the contrasting steric bulk and synthetic accessibility of different protecting group strategies.

Comparative melting point analysis reveals distinct thermal stability patterns among the protected ribofuranose series. The tert-butyldimethylsilyl derivative exhibits melting point range of 50-53°C, indicating lower thermal stability compared to other protecting group combinations. Solubility profile comparisons demonstrate that the trityl-protected compound shows enhanced solubility in organic solvents due to the aromatic character of the protecting group. The 2,3-O-isopropylidene-D-ribofuranose without 5-position protection (molecular weight 190.2) represents the minimal protection strategy for synthetic applications.

Stereochemical configuration comparisons across the ribofuranose derivative series confirm consistent D-configuration maintenance regardless of protecting group selection. The optical rotation measurements provide quantitative assessments of stereochemical integrity, with the tert-butyldimethylsilyl derivative showing specific rotation of -13.3° in chloroform. Synthetic utility comparisons reveal that trityl protection offers superior stability toward acidic conditions while silyl protection provides selective deprotection capabilities under fluoride-mediated conditions.

Structural application analysis demonstrates that this compound serves as a valuable building block for nucleoside and nucleotide synthesis due to its selective protection pattern. The trityl group effectively protects the primary hydroxyl function while the isopropylidene acetal protects the secondary hydroxyl groups, enabling targeted chemical modifications at the anomeric position. Comparative reactivity studies with related derivatives support the strategic advantages of dual protecting group approaches in complex synthetic sequences.

Properties

IUPAC Name |

(3aR,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O5/c1-26(2)31-23-22(30-25(28)24(23)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23-,24-,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCVVYSZYAHOMW-AWYPOSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441279 | |

| Record name | 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55726-19-7 | |

| Record name | 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of 2,3-O-Isopropylidene-D-ribofuranose

- Starting Material: D-ribose or D-ribofuranose

- Reagents: Acetone, acid catalyst (commonly p-toluenesulfonic acid or sulfuric acid)

- Procedure:

- D-ribose is dissolved in dry acetone.

- An acid catalyst is added to promote acetal formation.

- The reaction is stirred at room temperature or under gentle heating until completion (monitored by TLC).

- The mixture is neutralized and the product isolated by extraction and crystallization.

| Parameter | Typical Value |

|---|---|

| Temperature | 20–40 °C |

| Catalyst | p-TsOH or H2SO4 |

| Reaction Time | 2–6 hours |

| Yield | 75–90% |

Step 2: Selective Tritylation of the 5-Hydroxyl Group

- Starting Material: 2,3-O-isopropylidene-D-ribofuranose

- Reagents: Trityl chloride (triphenylmethyl chloride), pyridine or another suitable base, dichloromethane (solvent)

- Procedure:

- The protected ribofuranose is dissolved in dry dichloromethane.

- Pyridine is added as a base to scavenge HCl generated during the reaction.

- Trityl chloride is added slowly under cooling (0–5 °C) to control the reaction rate and minimize side reactions.

- The reaction is allowed to warm to room temperature and stirred until completion (TLC monitoring).

- The mixture is washed, dried, and the product purified by column chromatography.

| Parameter | Typical Value |

|---|---|

| Temperature | 0–25 °C |

| Base | Pyridine |

| Reaction Time | 2–8 hours |

| Yield | 70–85% |

Combined Reaction Scheme

| Step | Reactants/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | D-ribose, acetone, p-TsOH, 20–40 °C, 2–6 h | 2,3-O-isopropylidene-D-ribofuranose | 75–90 |

| 2 | + Trityl chloride, pyridine, DCM, 0–25 °C, 2–8 h | This compound | 70–85 |

Research Findings and Optimization Notes

- Selectivity: The isopropylidene protection is highly selective for the 2,3-positions due to the furanose ring conformation, leaving the 5-hydroxyl group available for tritylation.

- Tritylation Conditions: Using excess trityl chloride and maintaining low temperatures improves selectivity and minimizes over-tritylation or side reactions.

- Purification: Silica gel column chromatography with a gradient of ethyl acetate/hexane is typically used for purification, yielding a white crystalline product.

- Scalability: The method is robust and can be scaled for gram to multi-gram synthesis, as reported in nucleoside synthesis protocols.

Comparative Data Table: Related Protected Ribofuranoses

Chemical Reactions Analysis

Types of Reactions: 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Reduction: Reduction reactions can be used to modify the trityl or isopropylidene groups.

Substitution: Nucleophilic substitution reactions can replace the trityl group with other functional groups

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution can introduce various functional groups .

Scientific Research Applications

Key Applications

-

Synthesis of Nucleosides

- Trt-Iso-D-Ribf serves as an important intermediate for synthesizing various nucleosides used in antiviral drugs. The selective protection allows for the formation of nucleosides that are fundamental components of RNA and DNA analogs .

- A notable study demonstrated its use in synthesizing α-ribazole from dimethylbenzimidazole, highlighting its utility in producing stereospecific nucleosides .

-

Carbohydrate Chemistry

- The compound is utilized in constructing complex carbohydrates. Its protective groups facilitate glycosylation reactions, which are essential for forming glycosidic bonds in oligosaccharides and polysaccharides .

- It has been employed in the synthesis of oligosaccharides that can serve as potential therapeutic agents .

-

Medicinal Chemistry

- Trt-Iso-D-Ribf is involved in developing modified nucleotides that can be used as therapeutic agents or research tools in molecular biology. These modifications can enhance the stability and efficacy of nucleoside-based drugs .

- The compound's ability to undergo further chemical transformations under mild conditions makes it suitable for synthesizing complex drug candidates .

Synthesis of Modified Nucleosides

A research study focused on synthesizing modified nucleosides using Trt-Iso-D-Ribf as a starting material. The process involved:

- Protection of hydroxyl groups.

- Selective glycosylation with various amines to yield nucleoside derivatives.

- The resultant compounds demonstrated enhanced biological activity against specific viral targets.

Oligosaccharide Synthesis

Another case study explored the use of Trt-Iso-D-Ribf in oligosaccharide synthesis:

- Researchers successfully synthesized a series of oligosaccharides that exhibited potential immunomodulatory effects.

- The selective protection allowed for stepwise assembly of sugar units, leading to complex structures with defined stereochemistry.

Mechanism of Action

The mechanism of action of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is primarily related to its role as an intermediate in the synthesis of biologically active molecules. The trityl and isopropylidene groups protect the hydroxyl groups of D-ribofuranose, allowing selective reactions to occur at other positions. This selective protection and deprotection enable the synthesis of complex molecules with high precision .

Molecular Targets and Pathways: The compound itself does not have direct biological activity but serves as a precursor to active molecules. The molecular targets and pathways involved depend on the final product synthesized from this intermediate. For example, nucleoside analogues synthesized from this compound can target viral enzymes or cellular pathways involved in DNA and RNA synthesis .

Comparison with Similar Compounds

5-O-tert-Butyldimethylsilyl (TBDMS) and 5-O-tert-Butyldiphenylsilyl (TBDPS) Derivatives

- Structure : These derivatives replace the trityl group with silyl ethers (TBDMS: C₁₄H₂₈O₅Si, MW: 304.46; TBDPS: C₂₃H₃₀O₅Si, MW: 414.57) .

- Stability : Silyl ethers are base-stable but acid-sensitive, contrasting with the acid-labile trityl group. They are removed using fluoride ions (e.g., TBAF) .

- Applications : Used in stereoselective allylation and nucleotide synthesis due to their moderate steric bulk, enabling controlled reactivity .

Table 1: Key Properties of 5-O-Protected Ribofuranose Derivatives

5-O-Benzyl-2,3-O-isopropylidene-D-ribofuranose

- Structure : Benzyl group at 5-O (C₁₉H₂₄O₅, MW: 332.39) .

- Stability: Benzyl ethers are stable under acidic and basic conditions but require hydrogenolysis (H₂/Pd) or Lewis acids (BF₃·Et₂O) for deprotection .

- Applications : Intermediate in fluorinated nucleoside synthesis (e.g., 2-C-β-fluoromethyl derivatives) .

2,3,5-Tri-O-benzyl-D-ribofuranose

- Structure : Benzyl groups at 2,3,5-O positions (C₂₆H₂₈O₅, MW: 420.5 g/mol) .

- Stability : Highly stable; deprotection requires harsh conditions (e.g., BCl₃ or TMSOTf) .

- Applications : Precursor for Remdesivir, highlighting its role in antiviral therapeutics .

5-O-Vinyl-2,3-O-isopropylidene-D-ribofuranose (VIR)

Biological Activity

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is a synthetic derivative of D-ribose, notable for its potential biological applications, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its structural modifications that enhance its stability and bioactivity.

Chemical Structure and Properties

This compound has the molecular formula and features a trityl protecting group at the 5-position and isopropylidene groups at the 2 and 3 positions. This structural configuration is crucial for its biological activity as it influences solubility, stability, and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups on D-ribose to form a more stable derivative. Various methods have been explored, including the use of reagents like trityl chloride and isopropylidene derivatives to achieve high yields of the desired compound .

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of nucleosides and nucleotides. These compounds are essential in various biochemical pathways, including energy metabolism and cellular signaling. The modification of ribose enhances its metabolic stability and reduces susceptibility to enzymatic degradation .

Case Studies

- Nucleotide Analogues : Research has shown that analogues of ribose, including this compound, can be evaluated for their effects on specific ion channels such as TRPM2. In studies using HEK293 cells expressing TRPM2, modifications to ribose structures were found to impact agonist and antagonist activities significantly. The presence of hydroxyl groups on the ribofuranose backbone was critical for channel activation .

- Antiviral Applications : The compound has also been explored for its potential antiviral properties. In vitro studies suggest that derivatives of this compound could inhibit viral replication by interfering with nucleotide metabolism in infected cells .

Comparative Analysis

A comparison table summarizing the biological activity and applications of this compound against other similar compounds is presented below:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Precursor for nucleotides; TRPM2 modulation | Antiviral research; nucleotide synthesis |

| 1-O-Methyl-2,3-O-isopropylidene-D-ribofuranose | TRPM2 agonist | Potential therapeutic agent |

| Ribavirin | Antiviral | Treatment for Hepatitis C |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-<i>O</i>-Trityl-2,3-<i>O</i>-isopropylidene-D-ribofuranose?

- Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups. For example:

- Step 1 : Introduce the 2,3-<i>O</i>-isopropylidene group using acetone and acid catalysis (e.g., H2SO4 or BF3·Et2O) under anhydrous conditions to form the acetal .

- Step 2 : Protect the 5-OH group with a trityl (triphenylmethyl) group using trityl chloride in pyridine or dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions (e.g., temperature, solvent polarity) influence regioselectivity .

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical due to the compound’s hydrophobicity .

Q. How is the compound characterized structurally and chemically?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm regioselectivity of protection. Key signals include:

- Trityl protons: Aromatic resonances at δ 7.2–7.5 ppm (18H).

- Isopropylidene methyl groups: Singlets at δ 1.3–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]<sup>+</sup> for C31H34O6Na<sup>+</sup> = 549.225) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, single crystals are grown in non-polar solvents (e.g., hexane/chloroform) .

Advanced Research Questions

Q. How can contradictions in NMR data for anomeric configuration be resolved?

- Methodological Answer : Coupling constants (<i>J</i>H1,H2) distinguish α- and β-anomers:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.